molecular formula C16H16Cl2N4O B2755883 N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide CAS No. 339107-26-5

N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B2755883
CAS No.: 339107-26-5
M. Wt: 351.23
InChI Key: GFJPFJQVOHHUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives have played a pivotal role in pharmaceutical development since their first therapeutic application as anthelmintic agents in the 1950s. The six-membered diazine ring’s unique properties – including conformational flexibility, hydrogen-bonding capacity, and balanced hydrophilicity – enabled their rapid adoption across multiple drug classes. Early breakthroughs included:

  • Antipsychotics : Trifluoperazine (1959) demonstrated the scaffold’s utility in central nervous system targeting
  • Antihistamines : Hydroxyzine (1956) leveraged piperazine’s amine functionality for H1-receptor antagonism
  • Antidepressants : Trazodone (1981) showcased piperazine’s role in serotonin receptor modulation

The structural evolution of piperazine-based drugs followed distinct phases:

  • Simple N-alkyl/aryl substitutions (1950s–1970s)
  • Hybrid scaffolds combining piperazine with other heterocycles (1980s–2000s)
  • Targeted modifications for improved pharmacokinetics and receptor specificity (2010s–present)

This progression established piperazine as one of the most versatile scaffolds in rational drug design, with over 30 FDA-approved drugs containing the core structure as of 2024.

Significance of Piperazine Carboxamides as Privileged Scaffolds

The carboxamide-functionalized piperazine moiety in N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide exemplifies contemporary strategies in scaffold optimization. Key advantages include:

Property Impact on Drug Design
Hydrogen-bond capacity Enhanced target binding affinity
Conformational rigidity Improved receptor subtype selectivity
Solubility profile Balanced lipophilicity for membrane permeability

Carboxamide substitution at the piperazine N1 position introduces:

  • Additional hydrogen-bond donors/acceptors for target interaction
  • Steric effects modulating binding pocket access
  • Electronic effects from resonance stabilization

These features explain why piperazine carboxamides constitute >15% of experimental compounds in recent kinase inhibitor and GPCR modulator programs. The chlorinated aromatic systems in this specific derivative further enhance:

  • π-π stacking interactions with hydrophobic binding pockets
  • Metabolic stability through halogen-mediated cytochrome P450 inhibition

Evolution of Pyridinylpiperazine Research

The incorporation of pyridine rings into piperazine derivatives marks a significant advancement in structure-activity relationship (SAR) optimization. For this compound, the 6-chloropyridinyl substituent contributes:

  • Geometric complementarity : The pyridine nitrogen’s position enables optimal vector alignment with receptor subpockets
  • Electronic modulation : Chlorine’s electron-withdrawing effects polarize the aromatic system
  • Synthetic versatility : Pyridine allows diverse functionalization via cross-coupling reactions

Comparative analysis of pyridinylpiperazine derivatives reveals critical SAR trends:

Position Substitution Biological Impact
2- Chlorine Increased binding affinity (10–100x)
4- Methoxy Improved metabolic stability
6- Cyano Enhanced CNS penetration

The 6-chloro configuration in this compound specifically enhances antiviral activity against hepatitis B virus (EC~50~ = 1.3 µM) while maintaining low cytotoxicity (CC~50~ > 10 µM).

Current Scientific Interest and Research Landscape

Recent studies (2023–2025) highlight three primary research directions for this compound:

1. Antiproliferative Activity
The compound demonstrates nanomolar potency against DU145 prostate carcinoma cells (IC~50~ = 0.5 µM) through caspase-3/7-mediated apoptosis induction. Mechanistic studies reveal:

  • Mitochondrial membrane potential dissipation within 6 hours
  • ROS-independent activation of intrinsic apoptotic pathways
  • Selective toxicity indices >30 against cancer vs. normal hepatocytes

2. Antiviral Applications
Structural analogs inhibit hepatitis B virus replication by:

  • Blocking viral capsid assembly (EC~50~ = 2.8 µM)
  • Interfering with reverse transcriptase processivity
  • Maintaining activity against nucleoside-resistant strains

3. Synthetic Methodology Development
Recent advances in the compound’s synthesis employ:

  • Buchwald-Hartwig amination for piperazine-pyridine coupling
  • Microwave-assisted carboxamide formation (85% yield vs. 62% conventional)
  • Flow chemistry approaches reducing reaction time from 48h to 6h

Patent analysis (WIPO PATENTSCOPE) identifies 14 recent filings (2023–2025) covering:

  • Crystal polymorphism (3 patents)
  • Co-crystal formulations with enhanced solubility (5 patents)
  • Combination therapies with checkpoint inhibitors (6 patents)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O/c17-12-4-6-13(7-5-12)19-16(23)22-10-8-21(9-11-22)15-3-1-2-14(18)20-15/h1-7H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJPFJQVOHHUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the piperazine ring.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced through a similar nucleophilic aromatic substitution reaction, using a chloropyridinyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow systems to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen atoms.

Scientific Research Applications

Dopamine D4 Receptor Ligands

One of the significant applications of N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide is its role as a ligand for the dopamine D4 receptor. Research indicates that modifications to the piperazine structure can enhance selectivity and affinity for this receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD) .

Table 1: Affinity of Modified Compounds for D4 Receptor

CompoundKi (nM)Selectivity
This compound2.5High over D2/D3
Modified Compound A1.9Higher
Modified Compound B63.95Lower

The above table illustrates the varying affinities of different compounds targeting the D4 receptor, emphasizing the potential of this compound as a promising candidate for further development.

Potential in Treating Cognitive Disorders

Due to its selective action on the D4 receptor, this compound may contribute to cognitive enhancement and could be explored further for treating conditions like Alzheimer's disease and other cognitive impairments . Its ability to penetrate the blood-brain barrier enhances its therapeutic potential.

TRPV1 Antagonism

This compound has also been evaluated for its antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), which plays a crucial role in pain perception. Compounds that exhibit TRPV1 antagonism are being investigated as potential treatments for chronic pain syndromes .

Table 2: Efficacy of TRPV1 Antagonists in Animal Models

CompoundED50 (mg/kg)Model Used
This compound0.83CFA-induced thermal hyperalgesia
Compound A0.33Capsaicin-induced flinch

The data presented in Table 2 highlights the effectiveness of this compound in reducing pain responses in established animal models, suggesting its potential utility in clinical settings.

Clinical Evaluations

In a series of studies focused on the pharmacokinetic properties and efficacy of related compounds, it was found that modifications to the piperazine structure led to significant improvements in both solubility and bioavailability . For instance, one study reported that a derivative of this compound exhibited an IC50 value of 3.7 nM against TRPV1, indicating strong antagonistic activity.

In Vivo Efficacy

In vivo studies have demonstrated that compounds similar to this compound can effectively block TRPV1-mediated physiological responses, providing evidence for their use in managing inflammatory pain conditions .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes critical structural differences between the target compound and its analogs:

Compound Name Substituents on Pyridinyl/Phenyl Rings Functional Group (Carboxamide/Carbothioamide) Molecular Weight (g/mol) Reported Activity/Application Evidence ID
Target : N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide 6-Cl-pyridinyl, 4-Cl-phenyl Carboxamide 377.23* Not explicitly stated N/A
N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) 4-Cl-phenyl, quinazolinylmethyl Carboxamide ~450.89 Anticancer (in vitro studies)
4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC) 5-Cl-pyridinyl, indazolyl Carboxamide 385.82 TRPV1 partial agonist
N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide 4-Cl-phenyl, dihydrodioxine-carbonyl Carbothioamide ~437.90 Antimicrobial (synthesized, untested)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 3-Cl-5-CF3-pyridinyl, 3-CF3-phenyl Carboxamide 452.78 Enzyme inhibition (potential)
N-(2-chlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide 2-Cl-phenyl, pyridinylmethyl Carboxamide 342.83 Not explicitly stated

*Calculated based on formula C₁₆H₁₄Cl₂N₄O.

Impact of Substituent Position and Electronic Effects

  • Chlorine Position on Pyridinyl Ring : Analogs with 5-Cl-pyridinyl (e.g., CPIPC) vs. 6-Cl-pyridinyl (target compound) may exhibit divergent biological activities due to altered steric and electronic interactions. For example, CPIPC acts as a TRPV1 agonist, suggesting that substituent position influences receptor binding .
  • Trifluoromethyl vs.

Carboxamide vs. Carbothioamide Functional Groups

  • Carbothioamide Derivatives : highlights a carbothioamide analog (N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide), which may exhibit altered metabolic stability compared to carboxamides due to sulfur’s lower electronegativity .

Physical Properties

  • Yield : Synthetic yields for piperazine-carboxamides range from 45–57% (), suggesting moderate efficiency in their preparation .

Biological Activity

N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-chlorophenyl group and a 6-chloropyridin-2-yl moiety. Its chemical structure can be represented as follows:

C15H16Cl2N4O\text{C}_{15}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Research has indicated that piperazine derivatives exhibit notable antitumor activity. For instance, studies have shown that compounds with similar structures inhibit various cancer cell lines by targeting specific signaling pathways. In particular, derivatives that include chlorinated aromatic groups have been linked to enhanced potency against cancer cells due to their ability to interfere with cell proliferation and induce apoptosis.

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundA549 (Lung)5.2Inhibition of EGFR pathway
Similar Piperazine DerivativeMCF7 (Breast)3.8Induction of apoptosis

Antimicrobial Activity

Some studies have reported antimicrobial properties for piperazine derivatives. The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Antifungal Activity

In addition to antibacterial properties, piperazine derivatives have demonstrated antifungal activity. For example, studies have shown that modifications in the piperazine ring can enhance efficacy against fungal pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of electron-withdrawing groups such as chlorine enhances the compound's lipophilicity and biological interaction potential.

Key Findings in SAR Studies

  • Chloro Substituents : The presence of chlorine atoms at specific positions increases potency against tumor cells.
  • Piperazine Ring Modifications : Variations in the piperazine ring can lead to significant changes in activity, suggesting that fine-tuning this part of the molecule may yield more effective derivatives.
  • Aromatic Systems : The incorporation of different aromatic systems affects binding affinity to biological targets, which is crucial for drug design.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • Antitumor Studies : A study published in Journal of Medicinal Chemistry highlighted that piperazine derivatives with varied substitutions exhibited selective cytotoxicity against cancer cell lines, emphasizing the importance of structural diversity in enhancing therapeutic efficacy.
  • Antimicrobial Research : Research conducted by Umesha et al. demonstrated that certain piperazine-based compounds displayed significant antimicrobial effects, particularly against resistant strains of bacteria, showcasing their potential in clinical applications.
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds often act through multiple pathways, including inhibition of key enzymes involved in cellular metabolism and signaling.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and coupling reactions. A validated route involves refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol for 4 hours, yielding 79% after recrystallization . Key variables include solvent choice (e.g., ethanol for solubility), temperature (reflux conditions), and stoichiometric ratios. Optimization requires monitoring via TLC or HPLC to ensure purity. Table 1 : Synthesis Parameters
PrecursorSolventTemp (°C)Time (h)Yield (%)
1-Methylpiperazine + (4-chlorophenyl)carbamic chlorideEthanol78 (reflux)479

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • X-ray crystallography confirms chair conformations of piperazine rings (monoclinic P21/c, a=9.992 Å, b=9.978 Å, c=31.197 Å, β=92.50°) .
  • NMR (1H/13C) identifies proton environments (e.g., chlorophenyl protons at δ 7.2–7.4 ppm).
  • Mass spectrometry validates molecular weight (m/z 317.78) .

Q. What are the stability and storage conditions for this compound?

  • Methodological Answer : Store at room temperature in airtight containers under inert gas (e.g., N2). Stability studies recommend avoiding prolonged exposure to light or moisture, as chlorinated aryl groups may hydrolyze. Purity degradation can be assessed via accelerated stability testing (40°C/75% RH for 1–3 months) .

Advanced Research Questions

Q. How does the crystal structure influence its biological activity?

  • Methodological Answer : The chair conformation of the piperazine ring (dihedral angle: 54.3° with pyridinyl) enhances intermolecular interactions (e.g., hydrogen bonding at N–H···O sites). Polymorphism screening (via solvent-drop grinding) can identify stable crystalline forms with improved solubility or bioavailability .

Q. What methodological challenges arise in analyzing structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent effects : Compare analogues (e.g., replacing 6-chloropyridinyl with pyrimidinyl) to assess binding affinity changes.
  • Table 2 : SAR Comparison
CompoundSubstituentBioactivity (IC50, nM)
Parent compound6-chloropyridinyl120 (hypothetical)
Analog 1Pyrimidinyl250
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like acetylcholinesterase (anti-Alzheimer’s studies) .

Q. How do contradictory data on metabolic stability inform formulation strategies?

  • Methodological Answer : In vivo studies show rapid hepatic clearance (t1/2 <1 hr) due to CYP450 oxidation of the piperazine ring. Strategies include:
  • Pro-drug design : Introduce ester groups at the carboxamide for delayed hydrolysis.
  • Nanoparticle encapsulation : Use PLGA polymers to prolong half-life .

Q. What analytical techniques resolve discrepancies in reactivity under varying conditions?

  • Methodological Answer :
  • HPLC-MS/MS tracks byproducts during oxidation (e.g., hydroxylation at the chlorophenyl group).
  • DFT calculations model reaction pathways to explain unexpected products (e.g., sulfoxide formation under aerobic conditions) .

Methodological Challenges & Future Directions

Q. How can bioavailability limitations be addressed in preclinical studies?

  • Methodological Answer : Co-administration with CYP inhibitors (e.g., ketoconazole) or structural modifications (e.g., fluorination at the 4-position of piperazine) reduce first-pass metabolism. Pharmacokinetic studies in rodent models should monitor AUC and Cmax post-administration .

Q. What strategies validate target engagement in neurological assays?

  • Methodological Answer :
  • In vitro : Radioligand binding assays (e.g., [3H]-ligand displacement for serotonin receptors).
  • In vivo : Microdialysis in rodent brains to measure neurotransmitter (e.g., dopamine, acetylcholine) levels post-dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.